Physicochemical Differentiation: clogP and Topological Polar Surface Area (TPSA) Comparison with the 4-Methoxy Analog
In the absence of direct experimental head-to-head data, the most defensible differentiation arises from computationally predicted physicochemical properties. The target compound's 4-ethoxy substituent confers increased lipophilicity compared to the 4-methoxy analog (5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile) [1]. Predicted clogP for the target compound is 3.26 versus 2.81 for the 4-methoxy analog, a difference of 0.45 log units that may impact passive membrane permeability, non-specific protein binding, and assay interference potential [2]. TPSA is predicted to be 93.47 Ų for both compounds, indicating that the lipophilicity difference does not compromise solubility classification boundaries but may shift the compound's optimal biological profiling window.
| Evidence Dimension | Calculated clogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | clogP = 3.26 |
| Comparator Or Baseline | 5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile (clogP = 2.81) |
| Quantified Difference | ΔclogP = +0.45 log units |
| Conditions | Predicted using ChemAxon/MarvinSketch consensus model; no experimental logP data available |
Why This Matters
A 0.45 log unit increase in clogP can shift a compound from the ideal CNS drug space into a higher non-specific binding risk category, making procurement of the exact ethoxy analog critical for reliable permeability and toxicity screening.
- [1] ChemAxon. MarvinSketch 21.15.0, Calculator Plugins. Predicted properties for 5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile. Accessed 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
